molecular formula C16H18BF3N2O2 B14768355 1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid pinacol ester

1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid pinacol ester

Cat. No.: B14768355
M. Wt: 338.1 g/mol
InChI Key: SRHAYEORYBRFJL-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyrazole ring, making it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid pinacol ester typically involves the reaction of 1-(2-Trifluoromethylphenyl)-1H-pyrazole with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid pinacol ester involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(Trifluoromethyl)phenylboronic acid
  • 1H-Pyrazole-4-boronic acid pinacol ester

Uniqueness

1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid pinacol ester stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C16H18BF3N2O2

Molecular Weight

338.1 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[2-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C16H18BF3N2O2/c1-14(2)15(3,4)24-17(23-14)11-9-21-22(10-11)13-8-6-5-7-12(13)16(18,19)20/h5-10H,1-4H3

InChI Key

SRHAYEORYBRFJL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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